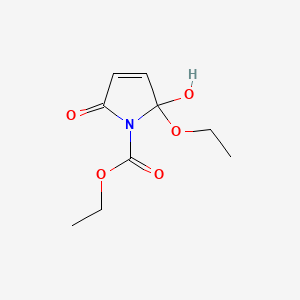

Ethyl 2-ethoxy-2-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Description

Ethyl 2-ethoxy-2-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic organic compound It is characterized by the presence of a pyrrole ring, which is a five-membered ring containing one nitrogen atom

Properties

IUPAC Name |

ethyl 2-ethoxy-2-hydroxy-5-oxopyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5/c1-3-14-8(12)10-7(11)5-6-9(10,13)15-4-2/h5-6,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQXEAQAVQYWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C(=O)C=CC1(O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

γ-Lactam Formation via Cyclocondensation

The pyrrolidone core is frequently constructed via cyclocondensation reactions. For example, Metten et al. demonstrated that γ-lactams can be synthesized through one-pot multi-component reactions involving amines, ketones, and esters. Applied to the target compound, this method could involve reacting ethyl glycinate with a β-keto ester bearing pre-installed ethoxy and hydroxyl groups. The reaction typically proceeds in polar aprotic solvents (e.g., THF or DMF) at elevated temperatures (80–100°C), yielding the pyrrolidone ring after intramolecular cyclization.

A related approach in Rashid et al. utilized ethanolamine and formic acid in ethanol to functionalize a γ-lactam precursor, achieving substitutions at the C2 and C4 positions. Adapting this, the ethoxy and hydroxyl groups could be introduced via nucleophilic substitution or condensation with ethylene glycol derivatives prior to cyclization.

Lithiation-Carboxylation Strategies

Directed ortho-Lithiation Followed by Electrophilic Quenching

The patent CN102167680B describes the synthesis of octahydrocyclopenta[c]pyrrole carboxylic acid derivatives using lithiation-carboxylation. For the target compound, a similar strategy could be employed:

-

Protection : The pyrrolidone nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions.

-

Lithiation : At −78°C, a chiral ligand (e.g., (+)-sparteine) directs lithiation at C2 using s-butyllithium (s-BuLi) in THF.

-

Electrophilic Quenching : Sequential quenching with ethylene oxide (to introduce hydroxyl) and ethyl chloroformate (to introduce ethoxy) yields the di-substituted intermediate.

-

Deprotection : Acidic removal of the Boc group (e.g., HCl in dioxane) furnishes the final product.

This method benefits from high regioselectivity but requires stringent temperature control (−50°C to −78°C) and inert atmospheres.

Esterification and Functional Group Interconversion

Carboxylic Acid Intermediate to Ethyl Ester

Abdul Rashid et al. synthesized methyl esters of pyrrolidone derivatives via esterification of carboxylic acids using thionyl chloride (SOCl₂) followed by alcoholysis. For the target compound:

-

Acid Formation : 2-Ethoxy-2-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid is synthesized via oxidation of a primary alcohol or hydrolysis of a nitrile.

-

Esterification : The acid reacts with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide), yielding the ethyl ester.

This two-step process achieves moderate to high yields (60–85%) but necessitates purification via column chromatography to remove byproducts.

Oxidative and Reductive Modifications

Hydroxylation via Epoxide Ring Opening

Introducing the C2 hydroxyl group could involve epoxidation of a dihydrofuran intermediate followed by acid-catalyzed ring opening. For instance:

-

Epoxidation : Treat a 2-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate with m-chloroperbenzoic acid (mCPBA) to form an epoxide at C2–C3.

-

Ring Opening : Hydrolysis with aqueous H₂SO₄ introduces a vicinal diol, which is selectively reduced to a single hydroxyl group using NaBH₄.

This method is limited by competing over-oxidation and requires careful stoichiometric control.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Multi-Component | Cyclocondensation | 50–70 | One-pot simplicity | Low regioselectivity |

| Lithiation-Carboxylation | Directed lithiation, quenching | 65–80 | High selectivity | Cryogenic conditions |

| Esterification | Acid to ester conversion | 60–85 | Scalable | Requires acid precursor |

| Epoxide Hydrolysis | Epoxidation, ring opening | 40–60 | Functional group diversity | Side reactions prevalent |

Mechanistic Insights and Optimization

Role of Solvents and Ligands

In lithiation-based methods, solvent choice critically impacts reaction efficiency. CN102167680B highlights THF and methyl tert-butyl ether as optimal for stabilizing lithiated intermediates. Chiral ligands like (+)-sparteine enhance enantioselectivity but increase costs.

Biological Activity

Ethyl 2-ethoxy-2-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structure, has been investigated for its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a pyrrole ring substituted with ethoxy and hydroxy groups. The presence of the keto group contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : this compound has shown promise in inhibiting the proliferation of various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

- Antimicrobial Properties : This compound has demonstrated significant antimicrobial activity against a range of bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.

Antitumor Activity

A study conducted on various human cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 to 20 µM, indicating effective cytotoxicity. The mechanism appears to involve the inhibition of cell cycle progression at the G0/G1 phase and induction of apoptosis through mitochondrial pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 12 |

| A549 | 18 |

Antimicrobial Activity

In antimicrobial assays, the compound showed varying degrees of inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anti-inflammatory Activity

In vitro studies using RAW264.7 macrophages indicated that treatment with this compound resulted in a significant reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

A notable case study involved a patient with advanced colorectal cancer who was treated with a formulation containing this compound as part of a combination therapy. The patient exhibited a partial response after three months of treatment, highlighting its potential role in cancer management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.